

Technical Guidance: Solubility Profile of (S,R,S)-AHPC-propargyl

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Compound of Interest

Compound Name: (S,R,S)-AHPC-propargyl

Cat. No.: B2478663

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This document provides a comprehensive overview of the solubility characteristics of **(S,R,S)-AHPC-propargyl**, a key biochemical reagent. The intended audience for this guide includes researchers, medicinal chemists, and professionals in the field of drug discovery and development. This guide details the solubility of **(S,R,S)-AHPC-propargyl** in Dimethyl Sulfoxide (DMSO) and other solvent systems, outlines relevant experimental methodologies, and illustrates the compound's mechanism of action within the context of Proteolysis-Targeting Chimeras (PROTACs).

Quantitative Solubility Data

The solubility of **(S,R,S)-AHPC-propargyl** has been determined in various solvent systems. The following table summarizes the available quantitative data for easy reference and comparison. It is important to note that hygroscopic DMSO can significantly impact solubility, and the use of newly opened DMSO is recommended.^[1]

Solvent System	Concentration	Molar Equivalent	Observations
DMSO	100 mg/mL ^[1]	189.88 mM ^[1]	Ultrasonic assistance is required for dissolution. ^[1]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline	≥ 2.5 mg/mL ^[1]	4.75 mM ^[1]	Clear solution. ^[1]
10% DMSO / 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL	4.75 mM	Clear solution.
10% DMSO / 90% Corn Oil	≥ 2.5 mg/mL	4.75 mM	Clear solution.

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of **(S,R,S)-AHPC-propargyl** is not publicly available, a general methodology can be outlined based on standard laboratory practices for small molecules. The following represents a typical workflow for assessing compound solubility.

Objective: To determine the solubility of a test compound in a specific solvent.

Materials:

- Test compound (**(S,R,S)-AHPC-propargyl**)
- Solvent of interest (e.g., DMSO, water, ethanol, buffer solutions)
- Calibrated analytical balance
- Vortex mixer
- Sonication bath
- Thermostatically controlled shaker or incubator

- Visual inspection system (e.g., microscope or light box)
- Optional: HPLC or other analytical instrumentation for quantitative analysis

Procedure:

- Preparation of Stock Solution: A concentrated stock solution of the test compound is typically prepared in a highly soluble solvent like DMSO. For instance, to prepare a 100 mg/mL stock of **(S,R,S)-AHPC-propargyl** in DMSO, 10 mg of the compound would be weighed and dissolved in 100 μ L of DMSO.[1]
- Serial Dilutions: A series of dilutions are prepared from the stock solution into the solvent system being tested.
- Equilibration: The prepared solutions are agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. This can be done using a shaker or incubator.
- Observation: Following equilibration, the solutions are visually inspected for any undissolved precipitate. The highest concentration that results in a clear solution is considered the solubility under those conditions.
- Mechanical Assistance: For compounds that are difficult to dissolve, mechanical methods such as vortexing for 1-2 minutes and sonication for up to 5 minutes can be employed.[2] In some cases, warming the solution to 37°C may aid dissolution.[2]
- Quantitative Analysis (Optional): For more precise determination, the supernatant of the equilibrated solutions can be analyzed by a suitable analytical method like HPLC to quantify the exact concentration of the dissolved compound.

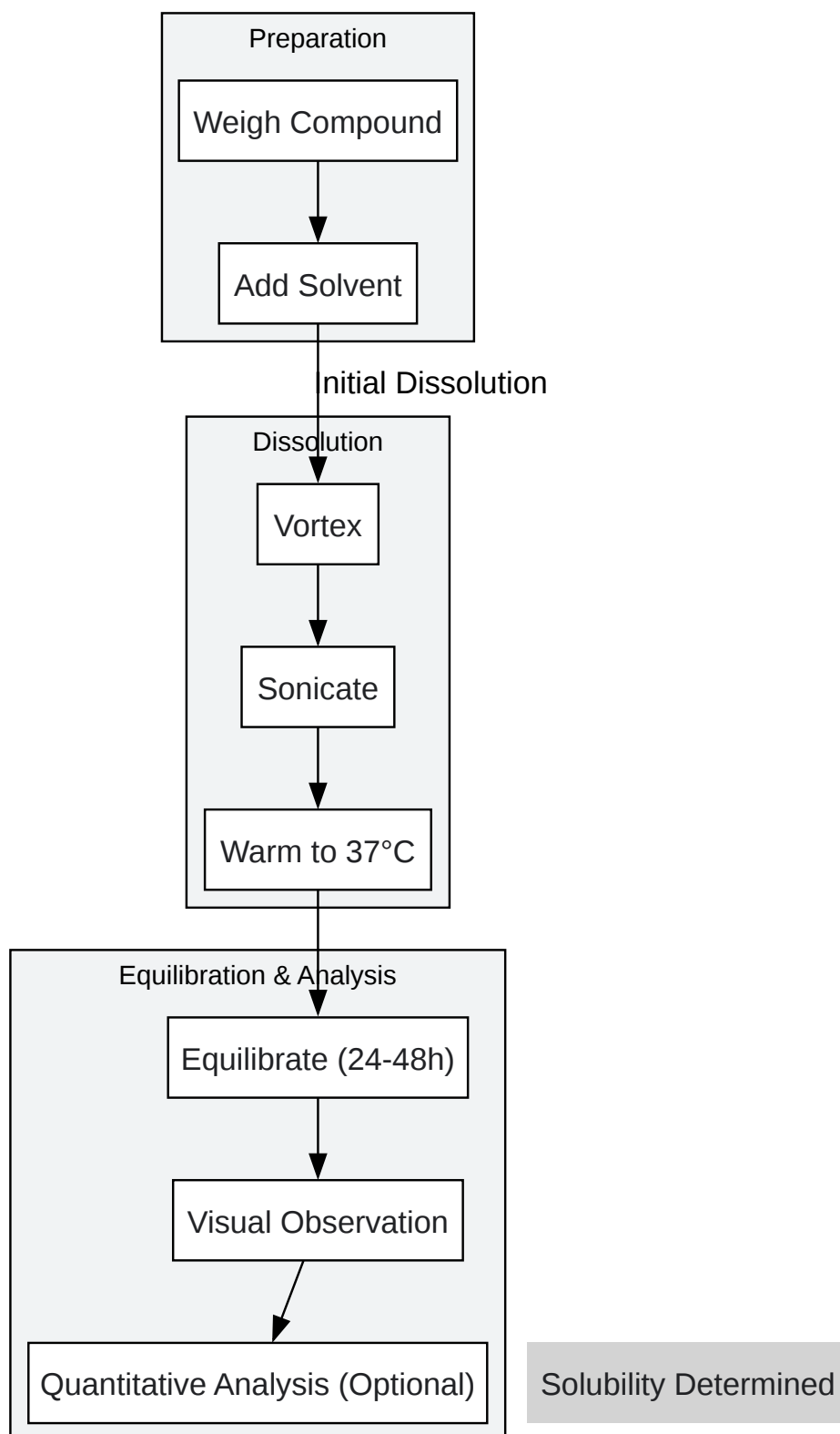
Mechanism of Action: VHL Ligand for PROTACs

(S,R,S)-AHPC-propargyl functions as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] It is a crucial component in the synthesis of PROTACs. PROTACs are bifunctional molecules that bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The propargyl group on **(S,R,S)-AHPC-propargyl** is a functional handle that allows for its

conjugation to a ligand for a target protein, often via a "click chemistry" reaction like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1]

Visualizations

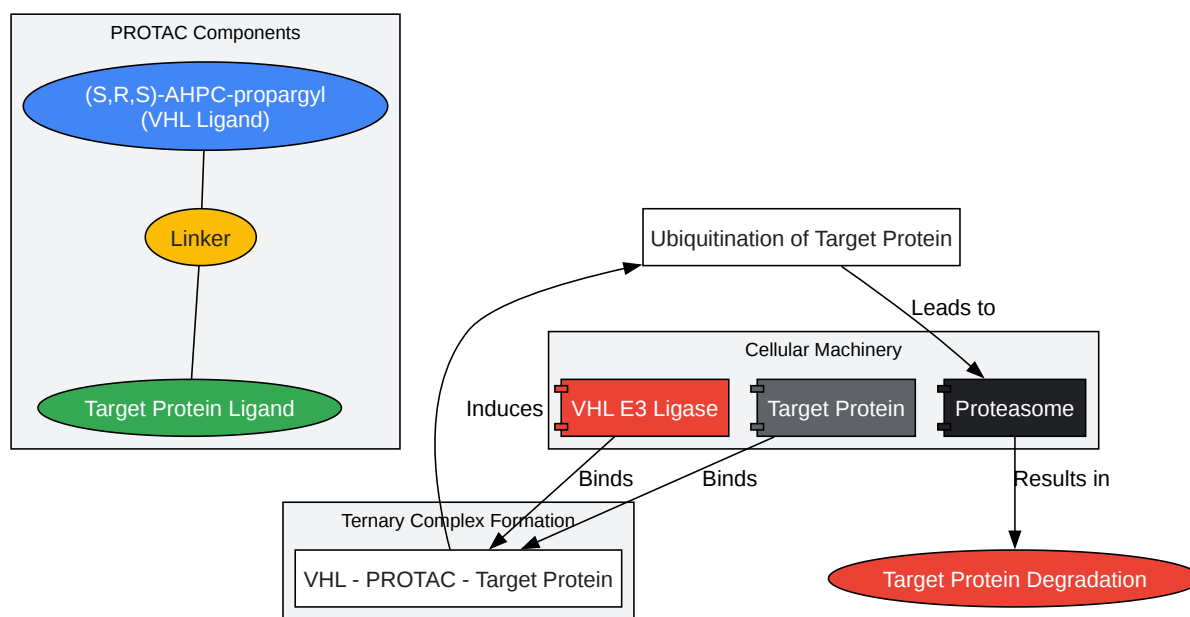
General Experimental Workflow for Solubility Determination



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Caption: A generalized workflow for determining the solubility of a chemical compound.

(S,R,S)-AHPC-propargyl in PROTAC-Mediated Protein Degradation



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Caption: The role of **(S,R,S)-AHPC-propargyl** in the PROTAC mechanism of action.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
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